molecular formula C10H13NO2S2 B4812593 4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide

4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B4812593
M. Wt: 243.4 g/mol
InChI Key: MXRCPDFLHUHLLL-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide is an organic compound that features a benzenesulfonamide core with a methylsulfanyl group at the para position and a prop-2-en-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(methylsulfanyl)benzenesulfonyl chloride and prop-2-en-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-(methylsulfanyl)benzenesulfonyl chloride is added dropwise to a solution of prop-2-en-1-amine in an appropriate solvent, such as dichloromethane, under stirring at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine), solvents like acetic acid or chloroform.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated benzenesulfonamide derivatives.

Scientific Research Applications

4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfanyl)benzenesulfonamide: Lacks the prop-2-en-1-yl group.

    N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the methylsulfanyl group.

    4-(methylsulfanyl)-N-(ethyl)benzenesulfonamide: Contains an ethyl group instead of a prop-2-en-1-yl group.

Uniqueness

4-(methylsulfanyl)-N-(prop-2-en-1-yl)benzenesulfonamide is unique due to the presence of both the methylsulfanyl and prop-2-en-1-yl groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylsulfanyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S2/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h3-7,11H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRCPDFLHUHLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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